molecular formula C10H7BrN2 B1279434 2-Bromo-5-phenylpyrazine CAS No. 243472-69-7

2-Bromo-5-phenylpyrazine

Cat. No.: B1279434
CAS No.: 243472-69-7
M. Wt: 235.08 g/mol
InChI Key: SLFNGAVOQANKIE-UHFFFAOYSA-N
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Description

2-Bromo-5-phenylpyrazine is a chemical compound that belongs to the class of pyrazine derivatives. This compound has garnered significant interest due to its unique physical and chemical properties. It is characterized by a molecular formula of C10H7BrN2 and a molecular weight of 235.08 g/mol . The compound is typically a colorless to pale yellow crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-phenylpyrazine can be achieved through various methods. One common approach involves the bromination of 5-phenylpyrazine. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-phenylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyrazine oxides.

    Reduction Reactions: Reduction of this compound can yield the corresponding pyrazine derivatives.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-5-phenylpyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-phenylpyrazine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other halogenated pyrazines may not be as effective .

Properties

IUPAC Name

2-bromo-5-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFNGAVOQANKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440783
Record name 2-bromo-5-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243472-69-7
Record name 2-bromo-5-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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